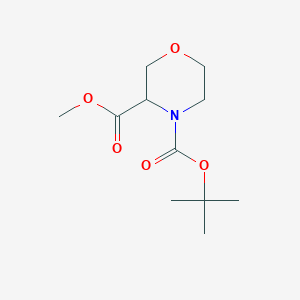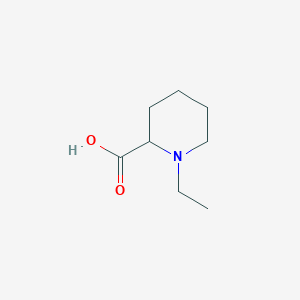
2-(5-Brom-2-hydroxyphenyl)essigsäure
Übersicht
Beschreibung
The compound of interest, 2-(5-Bromo-2-hydroxyphenyl)acetic acid, is a brominated derivative of phenylacetic acid, which is a known precursor in various synthetic pathways for pharmaceuticals and other organic compounds. The presence of a bromine atom and a hydroxyl group on the phenyl ring can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of brominated phenylacetic acid derivatives can be achieved through regioselective bromination reactions. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was performed by brominating 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% product . This method could potentially be adapted for the synthesis of 2-(5-Bromo-2-hydroxyphenyl)acetic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated phenylacetic acids is characterized by the orientation of substituents around the phenyl ring. In the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . This information suggests that similar steric and electronic effects would be present in 2-(5-Bromo-2-hydroxyphenyl)acetic acid, influencing its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Brominated phenylacetic acids can undergo various chemical reactions due to the presence of reactive functional groups. For example, bromination reactions have been used to synthesize brominated derivatives of dihydrouracil . The bromine atom in these compounds can act as a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the hydroxyl group can participate in the formation of hydrogen bonds, as seen in the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenylacetic acids are influenced by their molecular structure. The electron-withdrawing nature of the bromine atom and the electron-donating properties of other substituents like the hydroxyl or methoxy groups affect the acidity of the acetic acid moiety and the overall polarity of the molecule . These properties are crucial for the solubility, reactivity, and methods of detection, such as the determination of acetic acid derivatives using solid-phase microextraction and gas chromatography .
Wissenschaftliche Forschungsanwendungen
Synthetischer Elicitor in der Pflanzenimmunität
Die Verbindung wurde als synthetischer Elicitor in Studien zur Pflanzenimmunität verwendet . Es wurde festgestellt, dass sie bei Pflanzen eine Krankheitsresistenz gegen bakterielle, Oomyceten- und Pilzpathogene induziert . Interessanterweise wurde beobachtet, dass niedrige Dosen dieser Verbindung das Wurzelwachstum in Arabidopsis fördern, während hohe Dosen das Wurzelwachstum hemmen und Abwehrmechanismen induzieren .
Forschung zu Hormesis
Die Verbindung wurde mit Hormesis in Verbindung gebracht, einem Phänomen, das durch stimulierende Effekte niedriger Dosen von Stoffen gekennzeichnet ist, die bei höheren Dosen toxisch oder hemmend wirken . Die Wirkungen der Verbindung auf die Abwehr und Hormesis in Arabidopsis-Wurzeln sind teilweise vom WRKY70-Transkriptionsfaktor abhängig .
Wirkmechanismus
Target of Action
Similar compounds such as 4-hydroxyphenylacetic acid are known to be used in the acylation of phenols and amines , suggesting that 2-(5-Bromo-2-hydroxyphenyl)acetic acid might have similar targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(5-Bromo-2-hydroxyphenyl)acetic acid . For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that it might be sensitive to oxygen and temperature changes.
Eigenschaften
IUPAC Name |
2-(5-bromo-2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGHTMGJWQZJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622479 | |
| Record name | (5-Bromo-2-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38692-72-7 | |
| Record name | (5-Bromo-2-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)

![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)





![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1289073.png)
![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)